molecular formula C6H4BrNO2 B2366712 6-Bromo-2-hydroxynicotinaldehyde CAS No. 1289118-74-6

6-Bromo-2-hydroxynicotinaldehyde

Cat. No. B2366712
CAS RN: 1289118-74-6
M. Wt: 202.007
InChI Key: SZDHHKVTOUVAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-hydroxynicotinaldehyde is a chemical compound with the CAS Number: 1289118-74-6 . It has a molecular weight of 202.01 .


Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-2-hydroxynicotinaldehyde . Its InChI Code is 1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10) .


Physical And Chemical Properties Analysis

6-Bromo-2-hydroxynicotinaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Photolabile Protecting Group for Aldehydes and Ketones :

    • 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, related to 6-Bromo-2-hydroxynicotinaldehyde, has been used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones. This application is significant in photochemical studies where controlled release of protected compounds is required (Lu et al., 2003).
  • DPPH Radical Scavenging Activity :

    • Bromophenols isolated from marine red algae, including compounds related to 6-Bromo-2-hydroxynicotinaldehyde, have been found to exhibit potent DPPH radical scavenging activity. This suggests potential antioxidant applications (Li et al., 2008).
  • Thermotropic Dendrimers Synthesis :

    • The compound has been utilized in the synthesis and characterization of thermotropic dendrimers. These dendrimers have applications in the field of materials science, particularly in the development of novel polymeric materials (Percec et al., 1994).
  • Anaerobic Transformation of Halogenated Aromatic Aldehydes :

    • Research on the anaerobic transformation of halogenated aromatic aldehydes, including 6-bromovanillin (a compound similar to 6-Bromo-2-hydroxynicotinaldehyde), has revealed the synthesis of corresponding carboxylic acids as principal metabolites. This study contributes to the understanding of environmental degradation processes of halogenated compounds (Neilson et al., 1988).
  • Preconcentration of Trace Amounts of Copper(II) Ions :

    • A Schiff base ionophore synthesized from a compound related to 6-Bromo-2-hydroxynicotinaldehyde has been used for the preconcentration of trace amounts of copper(II) ions, demonstrating its utility in analytical chemistry and environmental monitoring (Fathi & Yaftian, 2009).
  • Synthesis of Tetra-Nuclear Macrocyclic Zn(II) Complex :

    • The synthesis of a tetra-nuclear macrocyclic Zn(II) complex using a derivative of 6-Bromo-2-hydroxynicotinaldehyde highlights its application in the field of coordination chemistry and catalysis (Wang et al., 2021).
  • Pd-Catalyzed γ-C(sp3)-H Arylation of Free Amines :

    • Utilizing 2-hydroxynicotinaldehyde as a catalytic transient directing group, a Pd(II)-catalyzed γ-C(sp3)-H arylation of primary amines has been achieved. This showcases its role in facilitating complex organic transformations (Wu et al., 2016).
  • Antioxidant Activity of Bromophenols :

    • Studies on bromophenols, structurally related to 6-Bromo-2-hydroxynicotinaldehyde, have demonstrated their cellular antioxidant activity, suggesting potential biomedical applications (Olsen et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromo-2-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDHHKVTOUVAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.